4-Chloroisothiazole
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Overview
Description
4-Chloroisothiazole is a heterocyclic compound with the molecular formula C3H2ClNS. It is a derivative of isothiazole, characterized by the presence of a chlorine atom at the fourth position of the isothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of 4-Chloroisothiazole is the cytochrome P450-dependent sterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound interacts with its target, CYP51, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . As a result, the synthesis of ergosterol is disrupted, leading to alterations in the fungal cell membrane’s structure and function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting CYP51, this compound disrupts the conversion of lanosterol to ergosterol, a critical step in this pathway . The downstream effect of this disruption is the accumulation of toxic intermediates and a deficiency of ergosterol, leading to impaired cell membrane function and ultimately, cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of fungal cell membrane integrity . By inhibiting ergosterol biosynthesis, this compound causes alterations in the cell membrane’s structure and function, leading to impaired cell growth and proliferation . Ultimately, this results in the death of the fungal cells .
Biochemical Analysis
Biochemical Properties
4-Chloroisothiazole has been found to interact with several enzymes and proteins. In particular, it has been shown to target the cytochrome P450-dependent sterol 14α-demethylase . This interaction plays a crucial role in its biochemical activity .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of this compound is similar to that of tioconazole and imazalil .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroisothiazole typically involves the chlorination of isothiazole. One common method is the reaction of isothiazole with chlorine gas in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the selective chlorination at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
4-Chloroisothiazole undergoes various chemical reactions, including:
1. Substitution Reactions:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, thiols, and alkoxides. For example, the reaction with an amine can yield an amino-substituted isothiazole.
Electrophilic Substitution: The isothiazole ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, leading to the formation of nitro and sulfonyl derivatives.
2. Oxidation and Reduction Reactions:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
3. Cyclization Reactions:
Formation of Heterocycles: this compound can participate in cyclization reactions to form various heterocyclic compounds, including imidazoles and triazoles, which have significant biological activities.
Scientific Research Applications
4-Chloroisothiazole has a wide range of applications in scientific research:
1. Chemistry:
Synthesis of Novel Compounds:
Catalysis: Derivatives of this compound are used as ligands in catalytic reactions, including cross-coupling reactions.
2. Biology and Medicine:
Antifungal Agents: Compounds derived from this compound exhibit antifungal activities and are used in the development of fungicides.
Antiviral and Anti-inflammatory Agents: Some derivatives show antiviral and anti-inflammatory properties, making them potential candidates for drug development.
3. Industry:
Comparison with Similar Compounds
4-Chloroisothiazole can be compared with other similar compounds, such as:
1. 3-Chloroisothiazole:
- Similar in structure but with the chlorine atom at the third position. It exhibits different reactivity and biological activities compared to this compound.
2. 4-Bromo- and 4-Iodoisothiazole:
- These compounds have bromine or iodine atoms instead of chlorine. They may have similar chemical properties but can differ in their reactivity and biological effects due to the different halogen atoms.
3. Isoxazole Derivatives:
- Isoxazole is another heterocyclic compound with similar applications. the presence of an oxygen atom in the ring structure leads to different chemical and biological properties .
Properties
IUPAC Name |
4-chloro-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNS/c4-3-1-5-6-2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRSRHKHEVJSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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